molecular formula C15H16O7 B2911279 ({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid CAS No. 302551-89-9

({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid

Cat. No. B2911279
M. Wt: 308.286
InChI Key: PFDQCDLUAZGGCY-UHFFFAOYSA-N
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Description

This compound, also known as 2-[2-(2-METHOXYETHOXY)ETHOXY]ACETIC ACID , is a chemical with the molecular formula C7H14O5 and a molecular weight of 178.18 . It is also referred to by other names such as 3,6,9-Trioxadecanoic acid (TODS) .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring with a methoxyethoxy carbonyl group at the 3-position and an oxyacetic acid group at the 5-position .


Physical And Chemical Properties Analysis

This compound is a colorless to pale yellow liquid . It has a boiling point of 140 °C at 2 mm Hg and a density of 1.161 g/mL at 25 °C . It also has a refractive index (n20/D) of 1.446 .

Safety And Hazards

The compound is classified as dangerous, with hazard codes C and Xi . It has safety instructions 26-36/37/39-45-39 and is classified as a dangerous good for transport with UN number 3265, hazard level 8, and packaging group III .

Future Directions

While there isn’t specific information on the future directions of this compound, it’s worth noting that it’s provided to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in various research fields.

properties

IUPAC Name

2-[[3-(2-methoxyethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O7/c1-9-14(15(18)20-6-5-19-2)11-7-10(21-8-13(16)17)3-4-12(11)22-9/h3-4,7H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDQCDLUAZGGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid

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